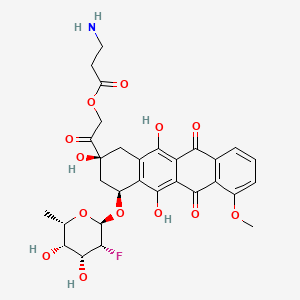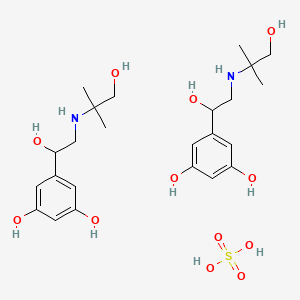
Neosolaniol
Übersicht
Beschreibung
Neosolaniol ist ein Trichothecen-Mykotoxin vom Typ A, das von verschiedenen Fusarium-Arten produziert wird. Es ist ein sekundärer Metabolit mit einer komplexen Struktur, die ein trizyklisches Ringsystem, mehrere Hydroxylgruppen und einen Epoxidring umfasst. This compound ist bekannt für seine starken biologischen Aktivitäten, darunter Zytotoxizität und Immunsuppression .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die von einfacheren Trichothecen-Vorläufern ausgehen. Die Synthese umfasst mehrere Schritte, darunter Hydroxylierung, Acetylierung und Epoxidierung. Die Reaktionsbedingungen erfordern typischerweise spezifische Katalysatoren und Reagenzien, um die gewünschten Transformationen zu erreichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound wird hauptsächlich durch die Kultivierung von Fusarium-Arten unter kontrollierten Bedingungen erreicht. Die Pilze werden auf geeigneten Substraten gezüchtet, und das Mykotoxin wird extrahiert und gereinigt, indem Verfahren wie Flüssigchromatographie und Massenspektrometrie eingesetzt werden .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Neosolaniol can be synthesized through a series of chemical reactions starting from simpler trichothecene precursors. The synthesis involves multiple steps, including hydroxylation, acetylation, and epoxidation. The reaction conditions typically require specific catalysts and reagents to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound is primarily achieved through the cultivation of Fusarium species under controlled conditions. The fungi are grown on suitable substrates, and the mycotoxin is extracted and purified using techniques such as liquid chromatography and mass spectrometry .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Neosolaniol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.
Substitution: Substitutionsreaktionen können an bestimmten Positionen auf dem trizyklischen Ringsystem auftreten.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Katalysatoren wie Palladium auf Kohlenstoff. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um Spezifität und Ausbeute zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene hydroxylierte, acetylierte und epoxidierte Derivate von this compound. Diese Derivate weisen oft unterschiedliche biologische Aktivitäten im Vergleich zur Stammverbindung auf .
Wissenschaftliche Forschungsanwendungen
Neosolaniol hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Referenzstandard in der analytischen Chemie zur Detektion und Quantifizierung von Mykotoxinen in Lebensmitteln und Futtermitteln verwendet.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, darunter die Hemmung der Proteinsynthese und die Induktion von Apoptose.
Medizin: Wird wegen seiner zytotoxischen Eigenschaften auf seine potenzielle Verwendung in der Krebstherapie untersucht.
Industrie: Wird bei der Entwicklung von Fungiziden und anderen landwirtschaftlichen Produkten zur Bekämpfung von Fusarium-bedingten Krankheiten eingesetzt
Wirkmechanismus
Neosolaniol übt seine Wirkung hauptsächlich durch die Hemmung der Proteinsynthese in eukaryotischen Zellen aus. Es bindet an das Ribosom und stört den Elongationsschritt der Translation, was zum Zelltod führt. Darüber hinaus induziert this compound oxidativen Stress durch die Erzeugung reaktiver Sauerstoffspezies, was zusätzlich zu seiner Zytotoxizität beiträgt. Die Verbindung aktiviert auch verschiedene Signalwege, darunter den Mitogen-aktivierten Protein-Kinase-Weg, der eine Rolle bei der Apoptose spielt .
Vergleich Mit ähnlichen Verbindungen
Neosolaniol ähnelt strukturell und funktionell anderen Trichothecenen vom Typ A, wie z. B. T-2-Toxin, HT-2-Toxin und Diacetoxyscirpenol. this compound ist in seinem spezifischen Muster der Hydroxylierung und Acetylierung einzigartig, was seine biologische Aktivität und Toxizität beeinflusst. Im Vergleich zu T-2-Toxin hat this compound einen anderen Satz von Metaboliten und zeigt unterschiedliche toxikologische Profile .
Liste ähnlicher Verbindungen
- T-2-Toxin
- HT-2-Toxin
- Diacetoxyscirpenol
- Nivalenol
- Deoxynivalenol
Eigenschaften
IUPAC Name |
(11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O8/c1-9-5-13-18(6-12(9)22,7-24-10(2)20)17(4)15(26-11(3)21)14(23)16(27-13)19(17)8-25-19/h5,12-16,22-23H,6-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZHDVCTOCZDNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998842 | |
| Record name | 3,8-Dihydroxy-12,13-epoxytrichothec-9-ene-4,15-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77620-53-2, 36519-25-2 | |
| Record name | NSC320013 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Neosolaniol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,8-Dihydroxy-12,13-epoxytrichothec-9-ene-4,15-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neosolaniol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy-](/img/structure/B1204575.png)


![1-[4-(2-Hydroxy-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propoxy)phenyl]-1-propanone](/img/structure/B1204579.png)










